4,4-Difluoroazepane hydrochloride
Overview
Description
4,4-Difluoroazepane hydrochloride is a chemical compound with the molecular formula C6H12ClF2N. It is a derivative of azepane, where two hydrogen atoms are replaced by fluorine atoms at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroazepane hydrochloride typically involves the fluorination of azepane derivatives. One common method includes the reaction of azepane with fluorinating agents under controlled conditions. For instance, the reaction of 3,5-dichloro-2-iodopyrazine with cesium fluoride in dimethyl sulfoxide (DMSO) at 50°C, followed by the addition of this compound, can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoroazepane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or nucleophiles can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4,4-Difluoroazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated analogs of biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4,4-Difluoroazepane hydrochloride involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 4,4-Difluorohexahydro-1H-azepine
- 4,4-Difluoroazepane
- 4,4-Difluorohexahydro-1H-azepine hydrochloride
Comparison: 4,4-Difluoroazepane hydrochloride is unique due to its specific substitution pattern and the presence of hydrochloride, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
4,4-difluoroazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIMNLBMYHJDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160721-05-0 | |
Record name | 4,4-difluoroazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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